

An In-depth Technical Guide to 1-Aminohexane: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Aminohexane*

Cat. No.: *B13955822*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminohexane, also known as n-hexylamine, is a primary aliphatic amine that serves as a versatile building block in organic synthesis and a key component in the development of a wide range of materials and potential therapeutic agents. Its simple, linear six-carbon chain terminating in an amino group provides a reactive handle for a multitude of chemical transformations, making it a compound of significant interest in both academic research and industrial applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of **1-aminohexane**, with a focus on detailed experimental protocols and its relevance to the scientific and drug development communities.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of **1-aminohexane** is essential for its effective use in research and development. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers of **1-Aminohexane**

Identifier	Value
CAS Number	111-26-2
Molecular Formula	C6H15N
Molecular Weight	101.19 g/mol [1]
IUPAC Name	Hexan-1-amine
Synonyms	n-Hexylamine, Hexylamine

Table 2: Physicochemical Properties of 1-Aminohexane

Property	Value
Appearance	Colorless liquid
Odor	Ammoniacal, fishy
Boiling Point	131-132 °C[2]
Melting Point	-19 °C[1]
Density	0.766 g/mL at 25 °C[1]
Solubility in Water	14 g/L (20 °C)[2]
Refractive Index	1.418 (at 20 °C)[1]
Flash Point	27 °C
pKa	10.56 (at 25 °C)[2]
LogP	2.06[1]

Table 3: Toxicological Data for 1-Aminohexane

Parameter	Value	Species
LD50 Oral	240 mg/kg	Rabbit[2]
LD50 Dermal	420 uL/kg	Rabbit

Synthesis of 1-Aminohexane Derivatives

1-Aminohexane is a valuable precursor for the synthesis of a variety of more complex molecules. Below are detailed experimental protocols for two common applications: the synthesis of quinoline derivatives and the functionalization of graphene oxide.

Experimental Protocol: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic method for the preparation of quinolines, which are important scaffolds in medicinal chemistry. This protocol describes a general procedure for the reaction of an o-aminoaryl ketone with a compound containing a reactive α -methylene group, where a derivative of **1-aminohexane** could be incorporated.

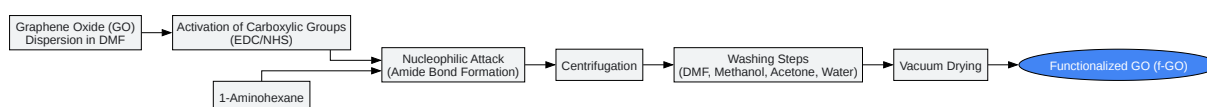
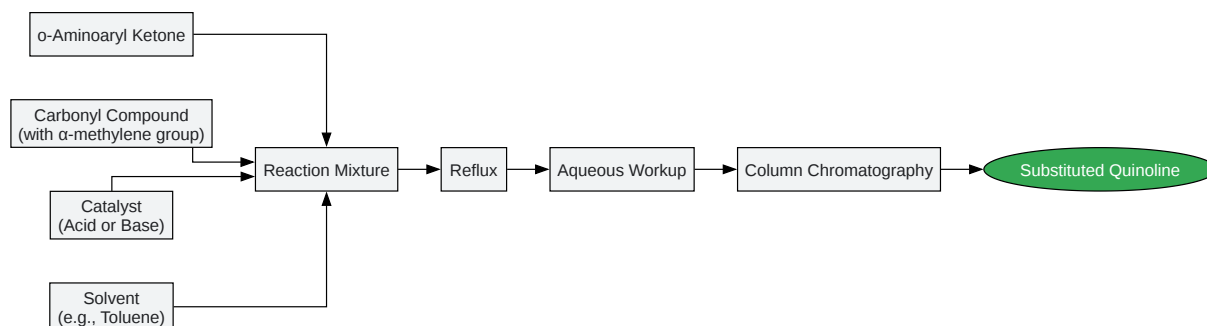
Materials:

- o-Aminoaryl ketone (1.0 eq)
- Carbonyl compound with α -methylene group (e.g., a β -keto ester) (1.2 eq)
- **1-Aminohexane** (as a potential reactant or catalyst, depending on the specific synthetic strategy)
- Acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine)
- Toluene or ethanol as solvent
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the o-aminoaryl ketone (1.0 eq), the carbonyl compound (1.2 eq), and the chosen solvent (e.g., toluene).

- Add the catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired substituted quinoline.



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